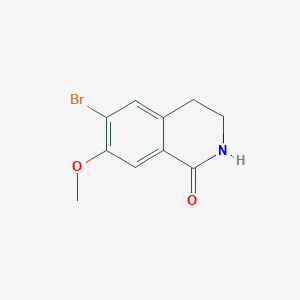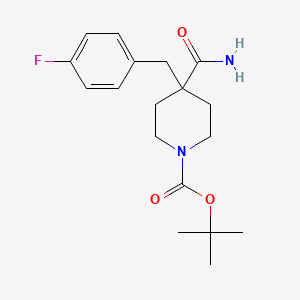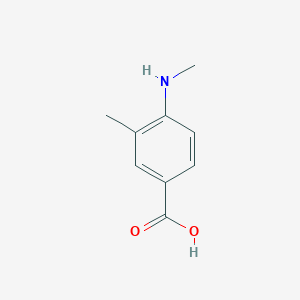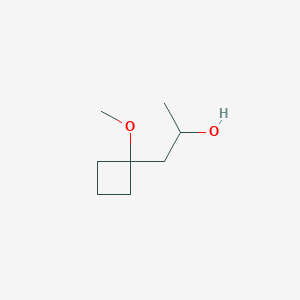![molecular formula C21H24N4O B12276661 1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)
1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 3,4-dimethylphenyl group and a 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-dimethylphenyl isocyanate and 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine.
Reaction Conditions: The reaction between 3,4-dimethylphenyl isocyanate and 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine is carried out under controlled conditions, typically in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the preparation of complex organic molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals, materials, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one: This compound shares the 3,4-dimethylphenyl group but differs in the presence of a pyrazolinone moiety instead of the urea group.
1-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1-propanone: This compound contains a similar 3,4-dimethylphenyl group but has a different overall structure, including a piperazine and sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H24N4O |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C21H24N4O/c1-15-4-9-20(12-16(15)2)24-21(26)22-11-10-17-5-7-18(8-6-17)19-13-23-25(3)14-19/h4-9,12-14H,10-11H2,1-3H3,(H2,22,24,26) |
InChI-Schlüssel |
IALOTNJYYANIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)
![3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12276583.png)



![N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide](/img/structure/B12276606.png)
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)




![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)


